molecular formula C19H21N5O4 B314729 7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B314729
M. Wt: 383.4 g/mol
InChI Key: CQNDSZSQCODMQZ-UHFFFAOYSA-N
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Description

7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the benzoxadiazole family This compound is characterized by its unique structure, which includes an azepane ring, a nitro group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.

    Attachment of the Methoxyaniline Moiety: The methoxyaniline group is attached through nucleophilic substitution reactions, often using aniline derivatives and suitable leaving groups.

    Formation of the Azepane Ring: The azepane ring is formed through cyclization reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenated compounds, acids, and bases are frequently employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to the formation of various oxygenated products.

Scientific Research Applications

7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 7-(1-Azepanyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 1-[4-[1-azepanyl(oxo)methyl]-1-piperidinyl]-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone

Uniqueness

7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific combination of functional groups and structural features The presence of the azepane ring, nitro group, and methoxyaniline moiety imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

7-(azepan-1-yl)-N-(3-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

InChI

InChI=1S/C19H21N5O4/c1-27-14-8-6-7-13(11-14)20-15-12-16(23-9-4-2-3-5-10-23)17-18(22-28-21-17)19(15)24(25)26/h6-8,11-12,20H,2-5,9-10H2,1H3

InChI Key

CQNDSZSQCODMQZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C3=NON=C3C(=C2)N4CCCCCC4)[N+](=O)[O-]

Origin of Product

United States

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